molecular formula C28H30N2O3 B14956557 2'-(furan-2-ylmethyl)-1'-oxo-N-(2-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(furan-2-ylmethyl)-1'-oxo-N-(2-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B14956557
M. Wt: 442.5 g/mol
InChI Key: QPTMZQKPNBVKSD-UHFFFAOYSA-N
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Description

2’-[(FURAN-2-YL)METHYL]-1’-OXO-N-(2-PHENYLETHYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a furan ring, an isoquinoline moiety, and a spirocyclic cyclohexane. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-[(FURAN-2-YL)METHYL]-1’-OXO-N-(2-PHENYLETHYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the imino Diels–Alder reaction, which is used to construct the tetrahydroquinoline core . This reaction involves the cycloaddition of an imine and a diene under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the Diels–Alder reaction and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2’-[(FURAN-2-YL)METHYL]-1’-OXO-N-(2-PHENYLETHYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2’-[(FURAN-2-YL)METHYL]-1’-OXO-N-(2-PHENYLETHYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-[(FURAN-2-YL)METHYL]-1’-OXO-N-(2-PHENYLETHYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-[(FURAN-2-YL)METHYL]-1’-OXO-N-(2-PHENYLETHYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE is unique due to its spirocyclic structure and the combination of a furan ring with an isoquinoline moiety. This structural complexity provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C28H30N2O3

Molecular Weight

442.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-oxo-N-(2-phenylethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C28H30N2O3/c31-26(29-18-15-21-10-3-1-4-11-21)25-23-13-5-6-14-24(23)27(32)30(20-22-12-9-19-33-22)28(25)16-7-2-8-17-28/h1,3-6,9-14,19,25H,2,7-8,15-18,20H2,(H,29,31)

InChI Key

QPTMZQKPNBVKSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CO4)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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